Lithium 1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C3HLiN2O2S. It is a lithium salt of 1,3,4-thiadiazole-2-carboxylic acid.
Mechanism of Action
Target of Action
Lithium 1,3,4-thiadiazole-2-carboxylate, also known as lithium(1+) ion 1,3,4-thiadiazole-2-carboxylate, is a derivative of the 1,3,4-thiadiazole class of compounds 1,3,4-thiadiazole derivatives are known to interact with various biological targets, including proteins and dna , due to their mesoionic nature .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to have a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
The sulfur atom of the thiadiazole ring is known to impart improved liposolubility , which could potentially enhance the compound’s bioavailability.
Result of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication , which could lead to the inhibition of the replication of both bacterial and cancer cells .
Action Environment
1,3,4-thiadiazole derivatives are known to be thermally and photochemically stable , suggesting that they may retain their efficacy and stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Lithium 1,3,4-thiadiazole-2-carboxylate are largely due to the presence of the 1,3,4-thiadiazole moiety. This moiety is known to interact with various enzymes, proteins, and other biomolecules . The sulfur atom in the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Cellular Effects
This compound has been found to exhibit cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines . It influences cell function by disrupting processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves bonding and hydrophobic interactions with key amino acid residues . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Given its structural similarity to other 1,3,4-thiadiazoles, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
Lithium 1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Lithium 1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-carboxylic acid: The parent compound without the lithium ion.
1,3,4-Thiadiazole-2-thiol: A similar compound with a thiol group instead of a carboxylate group.
1,3,4-Thiadiazole-5-carboxylate: A positional isomer with the carboxylate group at a different position on the ring.
Uniqueness
Lithium 1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. The lithium ion can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
lithium;1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S.Li/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPFCPFWZSSPW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NN=C(S1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HLiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.